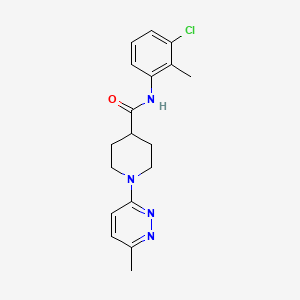

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of compounds known for their varied biological activities. Such molecules often contain piperidine as a core structure, which is a common motif in medicinal chemistry due to its involvement in receptor binding and modulation of biological activity.

Synthesis Analysis

The synthesis of complex piperidine-based compounds typically involves multi-step organic reactions, including amide bond formation, halogenation, and cyclization reactions. An example of a related synthesis is the creation of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, which can be achieved by coupling between specific thiazole and pyrimidine derivatives (Shahinshavali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves conformational studies to understand the energetics of different conformers, which can be critical for binding to biological targets. For instance, conformational analysis of related compounds using molecular orbital methods can identify energetically favorable conformations (Shim et al., 2002).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic substitutions, which are often used for introducing fluorine-18, a radioactive isotope for PET imaging studies. The feasibility of such reactions demonstrates the compound's utility in biomedical research as a tracer for studying specific receptors in the brain (Katoch-Rouse & Horti, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been a subject of research primarily in the field of chemical synthesis and properties. A study by Shahinshavali et al. (2021) demonstrated an alternative route for synthesizing a related compound, showcasing the methodological advancements in the field of organic synthesis Shahinshavali et al., 2021.

Pharmacological Research

Several studies have explored compounds structurally similar to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide for their pharmacological potential. For instance, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with high anti-HIV-1 activity, indicating the therapeutic potential of compounds in this chemical class Imamura et al., 2006.

Molecular Interaction Studies

The molecular interactions of structurally related compounds have been studied to understand their potential binding and activity at various receptors. Shim et al. (2002) researched the molecular interaction of an antagonist with CB1 cannabinoid receptor, providing insights into the structure-activity relationships crucial for drug development Shim et al., 2002.

Bioactivity and Potential Therapeutic Applications

Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities, highlighting the potential of such compounds in anticancer research Kambappa et al., 2017.

Structural and Electronic Properties

Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant drugs, including compounds structurally related to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, providing a deeper understanding of their pharmacological profile Georges et al., 1989.

Safety And Hazards

This section would detail the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-12-6-7-17(22-21-12)23-10-8-14(9-11-23)18(24)20-16-5-3-4-15(19)13(16)2/h3-7,14H,8-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJINOTGIAYCILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)